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Compound of Interest

Compound Name: MEDS433

Cat. No.: B12378160 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
MEDS433 is a novel, potent, and selective small-molecule inhibitor of human dihydroorotate

dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, mechanism of action, and preclinical activity of MEDS433. Its

potent antiviral efficacy against a broad spectrum of RNA viruses and its pro-apoptotic effects

in acute myeloid leukemia (AML) cells position it as a promising therapeutic candidate for

further development.

Chemical Structure and Physicochemical Properties
MEDS433, with the IUPAC name 2-hydroxy-N-(2,3,5,6-tetrafluoro-[1,1'-biphenyl]-4-

yl)pyrazolo[1,5-a]pyridine-3-carboxamide, is a novel compound built on a hydroxypyrazolo[1,5-

a]pyridine scaffold.[1] Its chemical and physical properties are summarized in the table below.
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Property Value Reference

IUPAC Name

2-hydroxy-N-(2,3,5,6-

tetrafluoro-[1,1'-biphenyl]-4-

yl)pyrazolo[1,5-a]pyridine-3-

carboxamide

[2]

CAS Number 2241027-61-0 [2]

Chemical Formula C20H11F4N3O2 [2]

Molecular Weight 401.32 g/mol [2]

Exact Mass 401.0787 [2]

Appearance
Not specified in provided

results

Solubility

Poor solubility has been noted

as a challenge for

development.[3]

InChI Key
JIIXZPWFDKPNKW-

UHFFFAOYSA-N
[2]

SMILES Code

FC1=C(C(F)=C(F)C(NC(C2=C

(C=CC=C3)N3N=C2O)=O)=C1

F)C4=CC=CC=C4

[2]

Mechanism of Action
MEDS433 functions as a highly potent inhibitor of the human dihydroorotate dehydrogenase

(hDHODH) enzyme, with an impressive IC50 of 1.2 nM.[1][2][4] hDHODH is a mitochondrial

enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis

pathway: the oxidation of dihydroorotate (DHO) to orotate (ORO).[5] By inhibiting hDHODH,

MEDS433 effectively depletes the intracellular pool of pyrimidines, which are essential for the

synthesis of DNA and RNA.

This targeted inhibition of pyrimidine synthesis is the cornerstone of MEDS433's therapeutic

potential. Rapidly proliferating cells, such as cancer cells and virus-infected cells, have a high
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demand for pyrimidines to support nucleic acid replication.[5] Consequently, these cells are

particularly vulnerable to the effects of hDHODH inhibition.

Dual Antiviral Mechanism against Respiratory Syncytial
Virus (RSV)
In the context of RSV infection, MEDS433 exhibits a dual mechanism of action. Firstly, it

directly suppresses the synthesis of the viral genome by limiting the availability of pyrimidine

building blocks. Secondly, MEDS433 has been shown to stimulate the secretion of IFN-β and

IFN-λ1, leading to the induced expression of interferon-stimulated genes (ISGs) with antiviral

properties, such as IFI6, IFITM1, and IRF7.
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Figure 1: Mechanism of action of MEDS433.

Preclinical Activity
Antiviral Activity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b12378160?utm_src=pdf-body-img
https://www.benchchem.com/product/b12378160?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378160?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MEDS433 has demonstrated potent antiviral activity against a wide array of RNA viruses. This

broad-spectrum efficacy underscores its potential as a host-targeting antiviral, which is less

susceptible to the development of viral resistance compared to direct-acting antivirals.

Table 1: In Vitro Antiviral Activity of MEDS433

Virus Cell Line
EC50
(µM)

EC90
(µM)

CC50
(µM)

Selectivit
y Index
(SI)

Referenc
e

Influenza A

Virus (IAV)
A549

0.064 ±

0.01

0.264 ±

0.002

64.25 ±

3.12
1104 [5]

Calu-3
0.055 ±

0.003

0.675 ±

0.05

54.67 ±

3.86
994 [5]

MDCK
0.141 ±

0.021

0.256 ±

0.052

119.8 ±

6.21
850 [5]

Influenza B

Virus (IBV)
A549

0.065 ±

0.005

0.365 ±

0.09

64.25 ±

3.12
988 [5]

Calu-3
0.052 ±

0.006

0.807 ±

0.08

54.67 ±

3.86
1051 [5]

MDCK
0.170 ±

0.019

0.330 ±

0.013

119.8 ±

6.21
705 [5]

SARS-

CoV-2
Vero E6 0.063 0.136 >100 >1587

RSV-A and

RSV-B
A549

One-digit

nanomolar

range

Not

specified

Not

specified

Not

specified

Anti-Leukemic Activity
MEDS433 has emerged as a potent pro-apoptotic agent in Acute Myeloid Leukemia (AML)

cells.[1] The inhibition of hDHODH by MEDS433 has been shown to restore the differentiation

of leukemic cells, irrespective of their oncogenic driver.[1]
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Experimental Protocols
The following are summaries of key experimental protocols used to characterize the activity of

MEDS433.

Virus Yield Reduction Assay (VRA)
This assay is used to determine the concentration of an antiviral compound that inhibits virus

replication.

Cell Seeding: Plate susceptible cell lines (e.g., A549, Calu-3, Vero E6) in multi-well plates

and incubate to form a monolayer.

Infection: Infect the cell monolayers with the virus of interest at a specified multiplicity of

infection (MOI).

Treatment: Treat the infected cells with increasing concentrations of MEDS433. A vehicle

control (e.g., DMSO) is run in parallel.

Incubation: Incubate the treated, infected cells for a defined period (e.g., 48 hours).

Harvesting: Collect the cell culture supernatants.

Titration: Determine the viral titer in the supernatants using a plaque assay on a suitable

indicator cell line (e.g., MDCK for influenza viruses).

Data Analysis: Calculate the EC50 and EC90 values, which represent the concentrations of

MEDS433 that reduce the viral yield by 50% and 90%, respectively.

Plaque Reduction Assay (PRA)
This assay is another method to quantify the antiviral activity of a compound.

Cell Seeding: Seed indicator cell monolayers (e.g., MDCK) in multi-well plates.

Infection and Treatment: Infect the cells with a known amount of virus and simultaneously

treat with various concentrations of MEDS433.
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Overlay: After an adsorption period, the cells are overlaid with a semi-solid medium (e.g.,

containing agarose or methylcellulose) to restrict virus spread and allow for the formation of

distinct plaques.

Incubation: Incubate the plates until visible plaques are formed.

Staining and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the

plaques.

Data Analysis: Determine the EC50 and EC90 values based on the reduction in the number

of plaques compared to the untreated control.

Mechanism of Action Confirmation (Rescue Experiment)
To confirm that the antiviral activity of MEDS433 is due to the inhibition of hDHODH, rescue

experiments are performed.

Infection and Treatment: Infect cells with the virus and treat with an inhibitory concentration

of MEDS433.

Supplementation: Add increasing concentrations of exogenous pyrimidines (uridine or

cytidine) or the product of the hDHODH-catalyzed reaction (orotic acid) to the culture

medium.

Analysis: Measure viral replication. A reversal of the antiviral effect of MEDS433 upon

supplementation confirms its mechanism of action.

Virus Yield Reduction Assay

Mechanism Confirmation

Seed Cells Infect with Virus Treat with MEDS433 Incubate Harvest Supernatant Titer Virus

Infect and Treat
with MEDS433

Add Uridine or
Orotic Acid Measure Viral Replication
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Click to download full resolution via product page

Figure 2: Simplified workflow for key antiviral assays.

Synthesis
The synthesis of MEDS433 has been a focus of process optimization to enable preclinical and

clinical development. An initial nine-step synthetic route with an overall yield of 5% has been

improved to a more practical and cost-effective process with a 14% overall yield. This

optimized synthesis has enabled the production of multi-gram quantities of MEDS433,

facilitating in vivo efficacy, pharmacokinetic, and toxicity studies. Further development towards

a Good Manufacturing Practices (GMP)-compliant, industrial-scale synthesis is underway.

Conclusion and Future Directions
MEDS433 is a promising preclinical candidate with a well-defined mechanism of action and

potent activity against a range of RNA viruses and AML cells. Its host-targeting nature offers a

high barrier to the development of resistance. The favorable in vitro safety and efficacy profile,

coupled with an optimized synthetic route, strongly supports its continued development. Future

work will focus on in vivo efficacy studies in relevant animal models, comprehensive ADME-Tox

profiling, and progression towards clinical trials. The dual mechanism of action observed

against RSV warrants further investigation to fully elucidate its immunomodulatory properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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5. OPTIMIZING SYNTHESIS AND IN VIVO EVALUATION OF MEDS433: ADVANCING TO
PRECLINICAL DEVELOPMENT IN ACUTE MYELOID LEUKEMIA [iris.unito.it]

To cite this document: BenchChem. [Unveiling MEDS433: A Potent Host-Targeting Antiviral
and Anti-Leukemic Agent]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12378160#the-chemical-structure-and-properties-of-
meds433]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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